molecular formula C14H10Cl2O3 B6407611 4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid CAS No. 1261907-35-0

4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid

Cat. No.: B6407611
CAS No.: 1261907-35-0
M. Wt: 297.1 g/mol
InChI Key: OZJHFWYRGFNMFK-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dichlorophenyl group and a methoxy group attached to the benzoic acid core

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHFWYRGFNMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691287
Record name 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-35-0
Record name 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid typically involves the reaction of 3,5-dichlorophenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium amide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 4-(3,5-dichlorophenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 4-(phenyl)-2-methoxybenzoic acid.

    Substitution: Formation of 4-(3,5-diaminophenyl)-2-methoxybenzoic acid or 4-(3,5-dithiophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid
  • 4-(3,5-Dichlorophenyl)-2-aminobenzoic acid
  • 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid

Comparison: 4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its hydroxy, amino, and nitro analogs, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles.

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